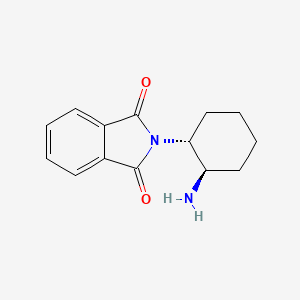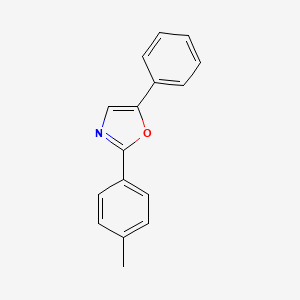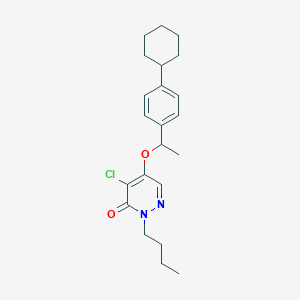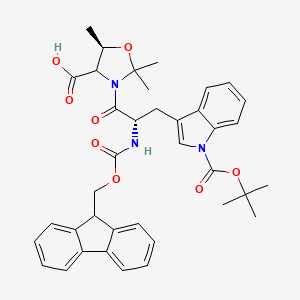
N-(2-((3,5-Dimethyl-1H-pyrazol-4-yl)methyl)-1,3-dioxoisoindolin-5-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-((3,5-Dimethyl-1H-pyrazol-4-yl)methyl)-1,3-dioxoisoindolin-5-yl)acetamide is a complex organic compound that features a pyrazole ring and an isoindolinone structure. This compound is of interest due to its potential applications in medicinal chemistry and material science. Its unique structure allows it to participate in various chemical reactions, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((3,5-Dimethyl-1H-pyrazol-4-yl)methyl)-1,3-dioxoisoindolin-5-yl)acetamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting 3,5-dimethyl-1H-pyrazole with appropriate aldehydes or ketones under acidic or basic conditions.
Attachment of the Isoindolinone Moiety: The isoindolinone structure is introduced through a condensation reaction between phthalic anhydride and an amine derivative.
Coupling Reaction: The final step involves coupling the pyrazole derivative with the isoindolinone derivative using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the pyrazole ring.
Reduction: Reduction reactions can target the carbonyl groups in the isoindolinone moiety.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.
Reduction: Reduced derivatives with alcohol or amine groups.
Substitution: Substituted derivatives with various functional groups replacing the acetamide moiety.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Medicine
In medicinal chemistry, N-(2-((3,5-Dimethyl-1H-pyrazol-4-yl)methyl)-1,3-dioxoisoindolin-5-yl)acetamide is investigated for its pharmacological properties. It has shown promise in preclinical studies as a potential therapeutic agent for various diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its versatility makes it valuable for various applications, including electronics and nanotechnology.
Mechanism of Action
The mechanism of action of N-(2-((3,5-Dimethyl-1H-pyrazol-4-yl)methyl)-1,3-dioxoisoindolin-5-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound can modulate these targets, leading to changes in cellular function and ultimately exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(1H-Pyrazol-4-yl)-1,3-dioxoisoindolin-5-yl)acetamide
- N-(2-((3,5-Dimethyl-1H-pyrazol-4-yl)methyl)-1,3-dioxoisoindolin-4-yl)acetamide
- N-(2-(1H-Pyrazol-4-yl)-1,3-dioxoisoindolin-4-yl)acetamide
Uniqueness
Compared to similar compounds, N-(2-((3,5-Dimethyl-1H-pyrazol-4-yl)methyl)-1,3-dioxoisoindolin-5-yl)acetamide stands out due to its specific substitution pattern on the pyrazole ring and the position of the acetamide group. These structural features confer unique chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C16H16N4O3 |
|---|---|
Molecular Weight |
312.32 g/mol |
IUPAC Name |
N-[2-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-1,3-dioxoisoindol-5-yl]acetamide |
InChI |
InChI=1S/C16H16N4O3/c1-8-14(9(2)19-18-8)7-20-15(22)12-5-4-11(17-10(3)21)6-13(12)16(20)23/h4-6H,7H2,1-3H3,(H,17,21)(H,18,19) |
InChI Key |
FUJUTTJOQIILHI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1)C)CN2C(=O)C3=C(C2=O)C=C(C=C3)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Methoxy-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one](/img/structure/B13099473.png)
![1,5-Dimethyl-3-azabicyclo[3.1.0]hexan-2-one](/img/structure/B13099476.png)
![1,5-Dihydropyrimido[5,4-e][1,2,4]triazin-5-ol](/img/structure/B13099483.png)
![Thiazolo[4,5-d]pyrimidine-2,7-diamine hydrate](/img/structure/B13099493.png)
![methyl (3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(3-nitrophenyl)propanoate](/img/structure/B13099497.png)



![5-(3-Fluorophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole](/img/structure/B13099517.png)

![Ethyl 3-bromo-6,8-difluoroimidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B13099533.png)



